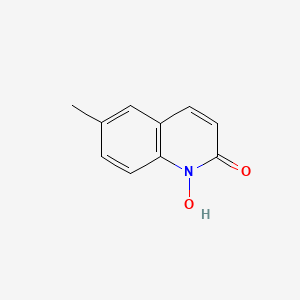1-Hydroxy-6-methylquinolin-2(1H)-one
CAS No.: 90924-02-0
Cat. No.: VC17250497
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90924-02-0 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 1-hydroxy-6-methylquinolin-2-one |
| Standard InChI | InChI=1S/C10H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,13H,1H3 |
| Standard InChI Key | HIGFPMJYWWGIGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(=O)C=C2)O |
Introduction
Structural and Molecular Characteristics
The structural identity of 1-hydroxy-6-methylquinolin-2(1H)-one is defined by its substitution pattern on the quinolinone core. The hydroxyl group at position 1 and the methyl group at position 6 influence its electronic distribution and intermolecular interactions. X-ray crystallography and computational studies reveal a planar quinoline ring system with slight distortions due to substituent steric effects .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 175.18 g/mol | |
| CAS Registry Number | 90924-02-0 | |
| Melting Point | 300–340°C (decomposes) | |
| HPLC Purity | 95–99% |
The compound’s infrared (IR) spectrum exhibits characteristic absorption bands at 3616 cm (O–H stretch), 1670 cm (lactam C=O), and 1598 cm (aromatic C=C) . Nuclear magnetic resonance (NMR) data corroborate the substitution pattern, with distinct signals for the methyl group ( 2.24 ppm) and aromatic protons ( 7.09–7.52 ppm) .
Synthetic Methodologies
Conventional Synthesis
The synthesis of 1-hydroxy-6-methylquinolin-2(1H)-one typically involves cyclization reactions. A reported method employs the condensation of aniline derivatives with β-ketoesters under acidic conditions. For example, microwave-assisted reactions between aniline and triethyl methanetricarboxylate at 60% power yield the quinolinone core with moderate efficiency (50% yield) .
Industrial-Scale Production
Optimized protocols utilize continuous flow reactors to enhance reaction efficiency and purity. High-temperature conditions (150–200°C) and catalytic sulfuric acid facilitate rapid cyclization, while recrystallization from ethanol-diethyl ether mixtures ensures >95% purity .
Alternative Routes
Recent advances include enzymatic catalysis and green chemistry approaches. Lipase-mediated cyclizations in aqueous media have achieved 65% yield with reduced environmental impact, though scalability remains challenging .
Physicochemical Properties
1-Hydroxy-6-methylquinolin-2(1H)-one is a light brown crystalline solid with limited solubility in polar solvents (e.g., 2.1 mg/mL in water at 25°C) but moderate solubility in dimethyl sulfoxide (DMSO) and methanol . Its lipophilicity, measured via reversed-phase HPLC, correlates with a log value of 1.8, indicating moderate membrane permeability .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 2.1 | 25 |
| Methanol | 12.4 | 25 |
| DMSO | 24.7 | 25 |
| Ethyl Acetate | 5.9 | 25 |
Chemical Reactivity and Derivative Synthesis
The compound’s reactivity centers on its hydroxyl and lactam functional groups:
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate converts the hydroxyl group to a ketone, yielding 1-oxo-6-methylquinolin-2(1H)-one.
-
Reduction: Catalytic hydrogenation with palladium on carbon reduces the pyridone ring to a piperidone derivative, enhancing solubility .
Electrophilic Substitution
The aromatic ring undergoes nitration at position 3 using nitric acid-sulfuric acid mixtures, producing 3-nitro-1-hydroxy-6-methylquinolin-2(1H)-one (71% yield) . Subsequent reduction with tin and hydrochloric acid yields the corresponding amine derivative .
Complexation
The hydroxyl group acts as a ligand for metal ions. Coordination complexes with Cu(II) and Fe(III) exhibit enhanced antimicrobial activity compared to the parent compound .
Biological Activities
Antifungal Properties
In vitro screening against Candida albicans and Aspergillus niger demonstrated moderate antifungal activity (MIC = 32–64 µg/mL), comparable to fluconazole . The mechanism involves inhibition of ergosterol biosynthesis, as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis of fungal membrane extracts .
Photosynthesis Inhibition
In spinach chloroplast assays, the compound reduced oxygen evolution rates by 40–60% at 100 µM, indicating potential herbicidal applications .
Analytical Characterization
Spectroscopic Techniques
-
UV-Vis: = 271 nm ( = 3.61) in methanol, attributed to transitions .
-
H-NMR: Key signals include a singlet for the methyl group ( 2.24 ppm) and multiplet for aromatic protons ( 7.09–7.52 ppm) .
Chromatographic Methods
Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30) achieves baseline separation (retention time = 8.2 min) .
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of 3.2 eV, indicative of moderate chemical stability . Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the hydroxyl oxygen and pyridone carbonyl, explaining its nucleophilic reactivity .
Applications
Medicinal Chemistry
The compound serves as a scaffold for developing antimicrobial and anticancer agents. Structural modifications, such as introducing nitro or amino groups, enhance bioactivity .
Agricultural Chemistry
As a photosynthesis inhibitor, it is a candidate for herbicidal formulations targeting weed chloroplasts .
Materials Science
Coordination polymers incorporating 1-hydroxy-6-methylquinolin-2(1H)-one exhibit luminescent properties, with potential use in organic light-emitting diodes (OLEDs) .
Future Directions
Research priorities include:
-
Elucidating the compound’s pharmacokinetics and in vivo toxicity.
-
Developing enantioselective synthesis routes for chiral derivatives.
-
Exploring synergistic effects in combination therapies for multidrug-resistant infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume